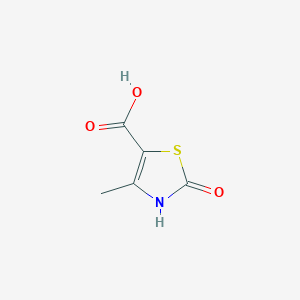

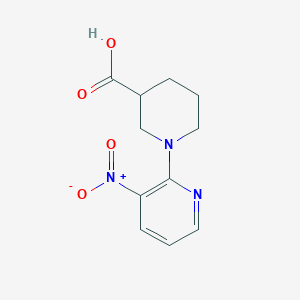

![molecular formula C13H18N2O B1320013 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one CAS No. 824429-54-1](/img/structure/B1320013.png)

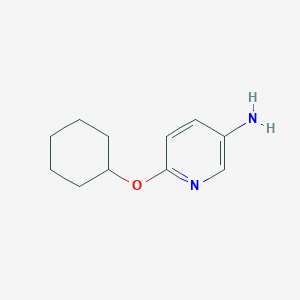

1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one

Vue d'ensemble

Description

1,8-Naphthyridines, which include the compound , have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science . A compound containing a 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .

Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 1,8-naphthyridines can be elucidated from IR, 1H, and 13C NMR, and mass spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions (MCR). MCR can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridines can be determined using various spectroscopic techniques such as IR, 1H, and 13C NMR, and mass spectra .Applications De Recherche Scientifique

1. C−C Bond Forming Reaction

A study by Patra and Bera (2007) described an aldol-like addition involving 2-methyl-1,8-naphthyridine, leading to the formation of C−C-coupled compounds including derivatives of 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one. This demonstrates the utility of this compound in organic synthesis and complex molecule construction (Patra & Bera, 2007).

2. Synthesis of Bisphosphonic Acid with Naphthyridinone Substituent

In 2018, Bodrin et al. reported the synthesis of 1-Hydroxy-3-(5,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-1-yl)propylidenebisphosphonic acid, an important chemical for potential pharmaceutical applications. The study highlights the versatility of the naphthyridinone framework in medicinal chemistry (Bodrin et al., 2018).

3. Synthesis of AlphaVbeta3 Integrin Antagonists

A 2004 study by Hartner et al. discussed the synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, a key intermediate in the synthesis of alphaVbeta3 antagonists. This compound, related to this compound, is crucial in the development of therapeutics targeting integrins (Hartner et al., 2004).

4. Luminescent Zinc(II) Complexes

Chen et al. (2008) explored the luminescent properties of zinc(II) complexes with 1,8-naphthyridine-based ligands. These findings suggest potential applications in materials science, particularly in the development of new luminescent materials (Chen et al., 2008).

5. Synthesis of Naphthyridinyl Oxadiazoles

Mogilaiah et al. (2004) reported the synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, showcasing the chemical versatility of naphthyridine derivatives in creating new compounds with potential applications in medicinal chemistry (Mogilaiah et al., 2004).

Mécanisme D'action

Target of Action

It is known that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have diverse biological activities and have been used in the treatment of bacterial infections .

Mode of Action

It is known that 1,8-naphthyridines interact with their targets through various mechanisms, potentially including the inhibition of key enzymes or the modulation of protein function .

Biochemical Pathways

Given the diverse biological activities of 1,8-naphthyridines, it can be inferred that multiple pathways could be impacted, potentially including those related to bacterial metabolism or cellular signaling .

Result of Action

Given the known biological activities of 1,8-naphthyridines, it can be inferred that the compound may have potential antibacterial effects .

Safety and Hazards

Orientations Futures

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis process and exploring the diverse biological activities of 1,8-naphthyridines.

Analyse Biochimique

Biochemical Properties

1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, certain 1,8-naphthyridine derivatives are known to act as DNA intercalators, binding with double-stranded DNA and inhibiting DNA duplication or transcription . This interaction can lead to the suppression of cancer cell growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1,8-naphthyridine derivatives have been shown to induce apoptosis in cancer cells by causing DNA damage and arresting the cell cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to intercalate with DNA disrupts the normal function of the DNA, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-1,8-naphthyridin-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-9-5-7-10-6-4-8-14-11(10)15/h4,6,8H,5,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGNVOLABANBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592081 | |

| Record name | 1-(3,4-Dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824429-54-1 | |

| Record name | 1-(3,4-Dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

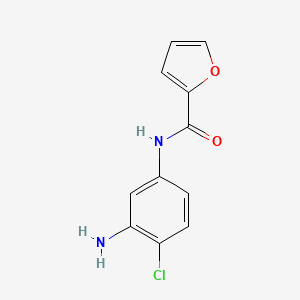

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

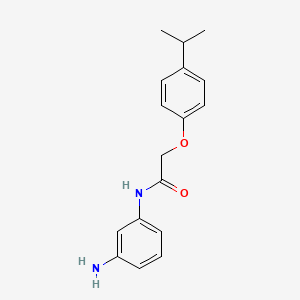

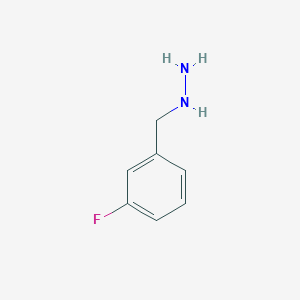

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

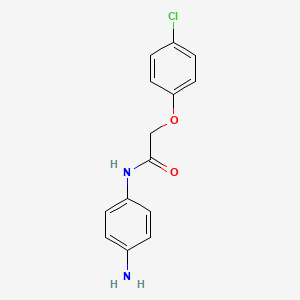

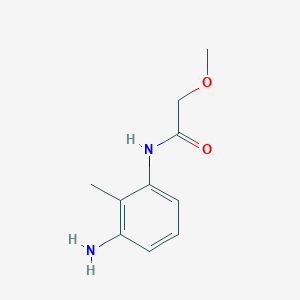

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)